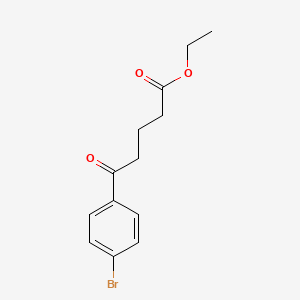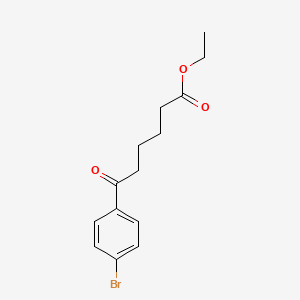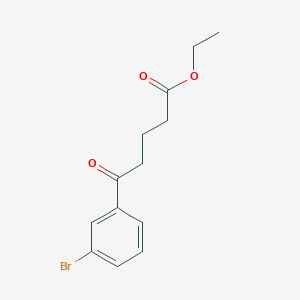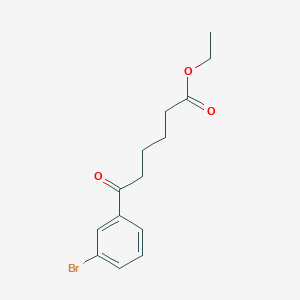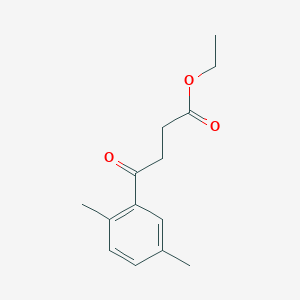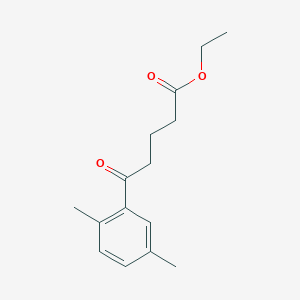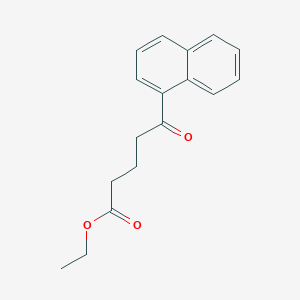
Ethyl 5-(1-naphthyl)-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its role or uses.
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to construct it. This can involve multiple steps, each with its own reactants, products, and conditions. The yield and purity of the product at each step are often discussed.Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined using a variety of experimental techniques.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 5-(1-naphthyl)-5-oxovalerate and its derivatives are significant in synthesis and structural studies. A novel synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been successfully achieved, highlighting the compound's importance in synthetic chemistry (Zhou et al., 2008). Similarly, studies on the crystal and molecular structures of related compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provide insights into their structural characteristics (Kaur et al., 2012).
Photophysical and Polymerization Studies
The compound and its analogs are also relevant in photophysical studies. For example, the synthesis and characterization of 4-ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone and its fluorescent amino acid derivatives highlight the potential of these compounds in fluorescence studies (Kóczán et al., 2001). Additionally, the polymerization of conjugated 5‐[(5‐ethynyl‐1‐naphthyl)ethynyl]‐N,N‐dimethylnaphthalen‐1‐amine with rhodium and palladium complexes demonstrates the compound's role in the field of polymer science (Rodríguez & Tejedor, 2007).
Catalysis and Chemical Reactions
Ethyl 5-(1-naphthyl)-5-oxovalerate derivatives have applications in catalysis and chemical reactions. The enantioselective hydrogenation of ethyl pyruvate over Pt/Alumina modified by (R)-1-(1-Naphthyl)ethylamine derivatives is an example of its application in asymmetric catalysis (Minder et al., 1996). Additionally, the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives via a three-component reaction is another demonstration of its use in synthetic chemistry (Jiang et al., 2012).
Safety And Hazards
The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Direcciones Futuras
Future directions could involve further studies to better understand the compound’s properties, development of new synthetic routes, or exploration of its potential applications.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help find more detailed information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when making decisions based on this information.
Propiedades
IUPAC Name |
ethyl 5-naphthalen-1-yl-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-20-17(19)12-6-11-16(18)15-10-5-8-13-7-3-4-9-14(13)15/h3-5,7-10H,2,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJXJVBYTCRUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645602 |
Source


|
| Record name | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(1-naphthyl)-5-oxovalerate | |
CAS RN |
40335-93-1 |
Source


|
| Record name | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







